Pentyl 4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSPLQZSUWFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047887 | |
| Record name | Pentylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-29-5 | |
| Record name | Pentyl p-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl 4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6521-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJV2E4C7DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Chemical and physical properties of Pentyl 4-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols, and explores its biological activities and potential mechanisms of action.
Chemical and Physical Properties
This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and methanol.[1] The key chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Amylparaben, n-Pentyl p-hydroxybenzoate, Pentyl paraben |
| CAS Number | 6521-29-5[2] |
| Molecular Formula | C₁₂H₁₆O₃[2] |
| Molecular Weight | 208.25 g/mol [3] |
| InChI Key | ZNSSPLQZSUWFJT-UHFFFAOYSA-N[2] |
| SMILES | CCCCCCOC(=O)C1=CC=C(O)C=C1[3] |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | 36-40 °C[1] |
| Boiling Point | 197-200 °C at 10 mmHg[1] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol[1] |
| Appearance | White to cream or pale brown crystals, powder, or fused solid[4] |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[5]
Infrared (IR) Spectroscopy
The NIST WebBook also provides the gas-phase infrared spectrum of this compound, which can be used to identify its functional groups.[6]
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of p-hydroxybenzoic acid esters, which can be adapted for this compound, involves the direct esterification of p-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst and an azeotropic agent to remove water.[7]
Materials:
-
p-Hydroxybenzoic acid
-
Pentanol (Amyl alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (azeotropic agent)
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, combine p-hydroxybenzoic acid, an excess of pentanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (i.e., no more water is collected), cool the reaction mixture.
-
Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be evaluated using standard methods such as broth microdilution or disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Biological Activity and Signaling Pathways
Antimicrobial Mechanism of Action
Parabens, including this compound, exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of microbial membrane transport processes.[11] Their lipophilic nature allows them to partition into the cell membrane, altering its fluidity and function. Additionally, parabens have been shown to inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in some bacterial species.[12]
Mitochondrial Effects
Studies on other parabens, such as propylparaben, have indicated that they can induce mitochondrial dysfunction.[13] This is thought to occur through the induction of the mitochondrial permeability transition (MPT), leading to mitochondrial swelling, depolarization of the mitochondrial membrane, and uncoupling of oxidative phosphorylation.[11] This ultimately results in a depletion of cellular ATP, contributing to cytotoxicity. The potency of this effect appears to increase with the length of the alkyl chain, suggesting that this compound may have a significant impact on mitochondrial function.[13]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. This compound [stenutz.eu]
- 3. This compound analytical standard 6521-29-5 [sigmaaldrich.com]
- 4. This compound | C12H16O3 | CID 23019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. woah.org [woah.org]
- 11. Role of mitochondrial membrane permeability transition in p-hydroxybenzoate ester-induced cytotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of p-hydroxybenzoate ester-induced mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
"Spectroscopic data analysis of Pentyl 4-hydroxybenzoate (NMR, IR, Mass)"
Introduction
Pentyl 4-hydroxybenzoate, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. A thorough understanding of the molecular structure and purity of this compound is crucial for its application in regulated industries. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of the spectral data to aid in the identification and characterization of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No. 6521-29-5), with the structure provided below for reference.
Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.93 | Doublet | 2H | 8.8 | Ar-H (ortho to -COO) |
| 6.86 | Doublet | 2H | 8.8 | Ar-H (ortho to -OH) |
| 6.48 | Singlet | 1H | - | Ar-OH |
| 4.25 | Triplet | 2H | 6.7 | -O-CH₂- |
| 1.74 | Quintet | 2H | 7.2 | -O-CH₂-CH₂- |
| 1.39 | Multiplet | 4H | - | -CH₂-CH₂-CH₃ |
| 0.92 | Triplet | 3H | 7.3 | -CH₃ |
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.7 | C=O |
| 160.0 | Ar-C-OH |
| 131.7 | Ar-C-H (ortho to -COO) |
| 122.4 | Ar-C-COO |
| 115.2 | Ar-C-H (ortho to -OH) |
| 65.0 | -O-CH₂- |
| 28.7 | -O-CH₂-CH₂- |
| 28.1 | -CH₂-CH₂-CH₃ |
| 22.3 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad, Strong | O-H stretch (phenolic) |
| 2958, 2871 | Medium | C-H stretch (aliphatic) |
| 1678 | Strong | C=O stretch (ester) |
| 1608, 1512 | Strong | C=C stretch (aromatic) |
| 1278 | Strong | C-O stretch (ester) |
| 1168 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 208 | 25 | [M]⁺ (Molecular Ion) |
| 138 | 100 | [HO-C₆H₄-COOH]⁺ |
| 121 | 40 | [HO-C₆H₄-CO]⁺ |
| 70 | 30 | [C₅H₁₀]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
Process the data with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
The eluent from the GC is directed into the EI source of the mass spectrometer.
-
Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250 °C.
-
Scan a mass range of m/z 40-400.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Disclaimer: The provided spectroscopic data is based on publicly available information and typical values for a compound with this structure. Actual experimental results may vary depending on the specific instrumentation, experimental conditions, and sample purity. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural confirmation.
Pentyl 4-hydroxybenzoate: A Technical Guide to Its Biological Activities and Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl 4-hydroxybenzoate, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. As a member of the paraben family, it is recognized for its antimicrobial properties, which are leveraged in various industries, including pharmaceuticals, cosmetics, and food preservation. The biological activities of pentylparaben are intrinsically linked to its chemical structure, particularly the length of its pentyl ester chain, which influences its efficacy. This technical guide provides a comprehensive overview of the known biological activities and antimicrobial spectrum of this compound, drawing from the broader understanding of parabens. It details generalized experimental protocols for assessing its antimicrobial and cytotoxic effects and explores potential mechanisms of action, including membrane disruption and enzymatic inhibition. While specific quantitative data for pentylparaben remains limited in publicly available literature, this guide synthesizes the existing knowledge on parabens to offer a robust framework for researchers and professionals in drug development.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters that have been widely utilized as preservatives for nearly a century due to their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain. Consequently, this compound, with its five-carbon chain, is predicted to exhibit greater antimicrobial potency compared to its shorter-chain counterparts like methylparaben and propylparaben. This document aims to provide an in-depth technical overview of the biological activities of this compound, with a focus on its antimicrobial spectrum. It also outlines the standard experimental methodologies used to evaluate these properties and discusses the current understanding of its mechanism of action.
Antimicrobial Spectrum and Efficacy
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of microorganisms are not extensively documented in readily available literature, the general antimicrobial spectrum of parabens is well-established. They are known to be more effective against fungi (yeasts and molds) and Gram-positive bacteria than against Gram-negative bacteria. The increased efficacy of longer-chain parabens suggests that pentylparaben would be a potent antimicrobial agent.
Table 1: Postulated Antimicrobial Spectrum of this compound Based on General Paraben Activity
| Microorganism Type | Genus/Species Example | Postulated Efficacy |
| Gram-positive Bacteria | Staphylococcus aureus | High |
| Bacillus subtilis | High | |
| Gram-negative Bacteria | Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low to Moderate | |
| Yeasts | Candida albicans | High |
| Saccharomyces cerevisiae | High | |
| Molds | Aspergillus niger | High |
Note: This table represents an extrapolated antimicrobial spectrum. Specific MIC values for this compound would require experimental verification.
Mechanism of Action
The precise mechanism of antimicrobial action for parabens, including pentylparaben, is not fully elucidated but is believed to be multi-faceted. The primary proposed mechanisms include:
-
Disruption of Membrane Transport Processes: The lipophilic nature of the alkyl chain allows parabens to integrate into the microbial cell membrane, disrupting its structure and function. This can interfere with essential transport processes and lead to the leakage of intracellular components.
-
Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can inhibit the synthesis of nucleic acids, thereby preventing microbial replication.
-
Enzyme Inhibition: Parabens may inhibit key microbial enzymes, such as ATPases and phosphotransferases, which are crucial for cellular energy production and metabolism.
It is important to note that the contribution of each mechanism may vary depending on the specific microorganism and the concentration of the paraben.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the antimicrobial and cytotoxic properties of a compound like this compound. It is crucial to recognize that these are standardized methodologies and would require specific optimization and validation for pentylparaben.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate by transferring a fixed volume of the solution from one well to the next.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Cytotoxicity Assaying
It is essential to evaluate the potential toxicity of any antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct modulation of eukaryotic signaling pathways by this compound. However, studies on other parabens and related phenolic compounds offer some insights into potential areas of interaction. For instance, some parabens have been reported to exhibit weak estrogenic activity, suggesting a potential interaction with estrogen receptor signaling pathways. Additionally, related phenolic compounds have been shown to influence various cellular signaling cascades, including those involved in inflammation and oxidative stress. Further research is required to elucidate any specific signaling pathways that may be affected by pentylparaben.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with a presumed broad spectrum of activity, particularly against fungi and Gram-positive bacteria. Its mechanism of action is likely multifaceted, involving the disruption of microbial cell membranes and vital cellular processes. While the general biological activities of parabens are well-understood, there is a notable lack of specific quantitative data and detailed experimental studies focused exclusively on pentylparaben.
Future research should prioritize the systematic evaluation of the antimicrobial spectrum of this compound to establish precise MIC values against a comprehensive panel of clinically and industrially relevant microorganisms. Furthermore, detailed mechanistic studies are needed to fully elucidate its mode of action. Investigations into its effects on eukaryotic cell signaling pathways will also be crucial for a thorough understanding of its biological activity and to ensure its safe application in various products. Such data will be invaluable for the informed and effective use of this compound in drug development and other applications.
Methodological & Application
Application Notes and Protocols: Pentyl 4-hydroxybenzoate in Cosmetic Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl 4-hydroxybenzoate, also known as pentylparaben, is a member of the paraben family of preservatives, which have been widely used in cosmetic and personal care products to prevent microbial contamination. Parabens are esters of p-hydroxybenzoic acid and are effective against a broad spectrum of microorganisms, including bacteria and fungi. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, making pentylparaben a potent preservative.[1] However, its use in cosmetic products has been restricted in some regions, such as the European Union, due to safety concerns.
These application notes provide an overview of the use of this compound in cosmetic preservation, including its mechanism of action, methods for evaluating its efficacy, and relevant experimental protocols.
Mechanism of Action
The primary mechanism of antimicrobial action for parabens, including this compound, involves the disruption of microbial cell membranes. This disruption alters membrane transport processes and can lead to the leakage of intracellular components.[2][3] Additionally, it is thought that parabens may inhibit the synthesis of DNA and RNA, further contributing to their antimicrobial effect.[1] The lipophilic nature of the longer alkyl chain in pentylparaben enhances its ability to penetrate the microbial cell membrane, leading to greater efficacy compared to shorter-chain parabens like methylparaben.
Signaling Pathway and Cellular Targets
While a specific signaling pathway is not elucidated for paraben action, the key cellular targets are the microbial cell membrane and intracellular enzymatic processes. The interaction can be visualized as a multi-step process:
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Efficacy
The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC data for this compound is not extensively available in the public domain, the general trend for parabens indicates that longer alkyl chains result in lower MIC values, signifying higher potency.
Table 1: General Efficacy Trend of Parabens against Common Cosmetic Spoilage Microorganisms
| Microorganism | General Paraben Efficacy (Increasing Potency) |
| Staphylococcus aureus | Methyl < Ethyl < Propyl < Butyl < Pentyl |
| Pseudomonas aeruginosa | Methyl < Ethyl < Propyl < Butyl < Pentyl |
| Escherichia coli | Methyl < Ethyl < Propyl < Butyl < Pentyl |
| Candida albicans | Methyl < Ethyl < Propyl < Butyl < Pentyl |
| Aspergillus brasiliensis | Methyl < Ethyl < Propyl < Butyl < Pentyl |
Note: This table represents a general trend. Actual MIC values can vary depending on the specific strain, test conditions, and formulation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against common cosmetic spoilage microorganisms.
Materials:
-
This compound
-
Solvent for this compound (e.g., ethanol, propylene glycol)
-
Mueller-Hinton Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Microbial cultures (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This protocol is a standardized method to evaluate the antimicrobial protection of a cosmetic product.[4][5][6]
Materials:
-
Cosmetic product containing this compound
-
Standardized microbial cultures (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)
-
Sterile containers
-
Neutralizing broth (to inactivate the preservative)
-
Agar plates for enumeration
-
Incubator
Procedure:
-
Product Inoculation: The cosmetic product is challenged by inoculating it with a known concentration of each test microorganism separately.
-
Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the product is taken, and the preservative is neutralized. The number of surviving microorganisms is then determined by plate count.
-
Evaluation: The reduction in the microbial count is calculated at each time point and compared against the acceptance criteria defined in the ISO 11930 standard.
Table 2: ISO 11930 Acceptance Criteria for Preservative Efficacy
| Microorganism | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 |
| Bacteria (S. aureus, P. aeruginosa, E. coli) | ≥ 3 | No increase | No increase |
| Yeast (C. albicans) | ≥ 1 | No increase | No increase |
| Mold (A. brasiliensis) | ≥ 1 | No increase | No increase |
Note: "No increase" means the number of viable microorganisms should not be greater than the count at the previous time point.
Caption: Workflow for Preservative Efficacy (Challenge) Test (ISO 11930).
Conclusion
This compound is a potent antimicrobial preservative due to its chemical structure. The provided protocols for MIC determination and preservative efficacy testing are essential for evaluating its effectiveness in cosmetic formulations. Researchers and developers should be aware of the regulatory restrictions on its use in certain regions when considering it for new product development. The data and methodologies presented here serve as a foundational guide for the scientific evaluation of this and other cosmetic preservatives.
References
- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. microchemlab.com [microchemlab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
Troubleshooting & Optimization
"Improving the yield and purity of Pentyl 4-hydroxybenzoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pentyl 4-hydroxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound (also known as pentyl paraben) is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, 4-hydroxybenzoic acid, with an alcohol, 1-pentanol, in the presence of an acid catalyst.[1][2]
Q2: Why is an acid catalyst necessary for the esterification reaction?
A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial because it protonates the carbonyl oxygen of the 4-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the 1-pentanol.[1][3][4] Without a catalyst, the reaction is extremely slow.
Q3: Is the Fischer esterification a reversible reaction, and how does this impact the yield?
A3: Yes, the Fischer esterification is a reversible equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed during the reaction.[3][5]
Q4: What are the primary impurities I can expect in my crude product?
A4: The crude product of this compound synthesis is often impure and may contain unreacted starting materials (4-hydroxybenzoic acid and 1-pentanol), the acid catalyst, and water. Side products can also form, although they are less common under optimized conditions.
Q5: How can I purify the final this compound product?
A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[6][7] This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[6][7] Washing the crude product to remove the acid catalyst and unreacted starting materials is a critical preliminary step.
Troubleshooting Guide
Low Yield
Q: My reaction yield is consistently low (under 40%). What are the likely causes and how can I improve it?
A: Low yields in Fischer esterification are common and can be attributed to several factors related to the reaction equilibrium.
-
Incomplete Reaction: The reaction may not have reached equilibrium or was not driven sufficiently toward the product side.
-
Solution 1: Increase Reactant Excess: Use a larger excess of 1-pentanol. Increasing the alcohol-to-acid molar ratio significantly shifts the equilibrium towards the ester.[3][8] For instance, moving from a 1:1 to a 10:1 ratio of alcohol to acid can dramatically increase the yield.[3]
-
Solution 2: Remove Water: As water is a product, its presence will favor the reverse reaction (hydrolysis of the ester). If your setup allows, use a Dean-Stark apparatus to remove water as it forms azeotropically with a solvent like toluene.[1][3]
-
Solution 3: Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is no longer visible.
-
-
Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps.
-
Solution: Ensure proper separation of aqueous and organic layers during extraction. Minimize the number of transfer steps to avoid physical loss of the product.[9] When washing with a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, do so carefully to avoid hydrolysis of the ester product.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow if the temperature is too low.
-
Solution: Ensure the reaction mixture is heated to a gentle reflux. The temperature should be maintained at the boiling point of the alcohol or solvent being used to ensure a reasonable reaction rate.[2]
-
Low Purity
Q: After purification, my product is still impure. What are the common impurities and how can I remove them?
A: Impurities in the final product are often unreacted starting materials or byproducts from side reactions.
-
Presence of Unreacted 4-Hydroxybenzoic Acid: This is a common impurity, as it is a solid with limited solubility in some organic solvents.
-
Solution 1: Aqueous Base Wash: During the workup, wash the organic layer (containing the ester) with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic 4-hydroxybenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which will then move into the aqueous layer and be removed.
-
Solution 2: Recrystallization: Choose a recrystallization solvent in which this compound is soluble when hot but insoluble when cold, while 4-hydroxybenzoic acid has different solubility characteristics. A mixed solvent system may be required.
-
-
Presence of Unreacted 1-Pentanol: Due to its use in excess, residual alcohol is a very common impurity.
-
Solution 1: Evaporation: 1-Pentanol is more volatile than the ester product. It can often be removed under reduced pressure using a rotary evaporator.
-
Solution 2: Water Wash: Washing the organic layer with water or brine can help remove some of the excess alcohol.
-
-
Product is Oily or Fails to Crystallize: This often indicates the presence of significant impurities that are depressing the melting point.
-
Solution: First, ensure all volatile impurities like excess alcohol and solvent have been removed under vacuum. If the product is still an oil, attempt to purify it using column chromatography. For recrystallization, if the product "oils out," it means the solution is supersaturated above the melting point of the solid. To fix this, add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.
-
Data on Optimizing Reaction Conditions
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | General Expected Yield | Rationale |
| 1:1 | Moderate (~60-70%) | Equilibrium is not strongly shifted towards products. |
| 3:1 | Good (~80-90%) | Excess alcohol pushes the equilibrium to the right. |
| 10:1 or higher | Very Good (>95%) | Le Châtelier's principle strongly favors product formation.[3] |
Table 2: Troubleshooting Summary Based on Reaction Parameters
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Low Yield | Reactant Molar Ratio | Increase the excess of 1-pentanol. | Shifts equilibrium to favor ester formation. |
| Low Yield | Water Removal | Use a Dean-Stark trap or drying agent. | Prevents the reverse hydrolysis reaction.[3] |
| Slow Reaction | Temperature | Ensure the reaction is at a steady reflux. | Increases the rate of reaction. |
| Low Purity | Purification | Optimize the recrystallization solvent. | Better separation of the ester from impurities.[7] |
| Acidic Product | Workup | Wash with NaHCO₃ solution. | Removes unreacted 4-hydroxybenzoic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
4-hydroxybenzoic acid
-
1-pentanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for use with Dean-Stark trap)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 4-hydroxybenzoic acid (1.0 eq), 1-pentanol (5.0 eq), and a suitable solvent like toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) to the mixture.
-
Heat the mixture to a steady reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the excess pentanol and some acid).
-
Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and remove unreacted 4-hydroxybenzoic acid). Repeat until no more CO₂ evolution is observed.
-
Saturated sodium chloride (brine) solution (to help break any emulsions and remove excess water).
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate)
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimum amount of the hot primary solvent (the one in which the compound is more soluble, e.g., ethanol) to just dissolve the crude solid at its boiling point.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Slowly add the hot secondary solvent (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of the primary solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. iajpr.com [iajpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
"Troubleshooting solubility issues of Pentyl 4-hydroxybenzoate in aqueous media"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pentyl 4-hydroxybenzoate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The low aqueous solubility of this compound is primarily due to its chemical structure. The long pentyl group imparts significant hydrophobic character to the molecule. The key physicochemical properties are summarized in the table below.
Q3: Why is my this compound not dissolving in water?
A3: this compound is inherently a poorly water-soluble compound due to its hydrophobic nature.[1][2] If you are observing insolubility, it is likely due to exceeding its thermodynamic solubility limit in water. Other factors could include the purity of the compound and the temperature of the aqueous medium.
Q4: Can I increase the solubility of this compound by changing the pH?
A4: Yes, adjusting the pH of the aqueous medium can increase the solubility of this compound. It is a weak acid with a predicted pKa of approximately 8.22.[1] At a pH above its pKa, the phenolic hydroxyl group will deprotonate, forming the more water-soluble phenolate salt. Therefore, increasing the pH to 9 or higher will significantly enhance its solubility.
Q5: What are some common strategies to improve the solubility of this compound in aqueous solutions?
A5: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol).
-
Use of Surfactants: Incorporating non-ionic, anionic, or cationic surfactants to form micelles that can encapsulate the hydrophobic molecule.
-
Complexation with Cyclodextrins: Utilizing cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes where the pentylparaben molecule resides within the hydrophobic cavity of the cyclodextrin.
-
pH Adjustment: As mentioned in Q4, increasing the pH above the pKa of the phenolic group will increase solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Solid this compound remains undissolved in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded solubility limit | Determine the approximate solubility in your specific medium using the protocol below. | You will have an estimate of the maximum concentration that can be dissolved. |
| Incorrect pH for dissolution | Measure the pH of your buffer. If it is below 8, consider increasing it. | Solubility should increase as the pH approaches and surpasses the pKa of 8.22. |
| Insufficient mixing or equilibration time | Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for equilibrium to be reached (can be several hours). | More of the compound may dissolve over time with adequate agitation. |
Issue 2: My solution appears cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturated solution | The initial dissolution might have been kinetically favored, but the solution is thermodynamically unstable. Try preparing the solution at a slightly lower concentration. | A stable, clear solution should be formed. |
| Temperature fluctuations | Ensure the solution is stored at a constant temperature. A decrease in temperature can cause precipitation. | The solution should remain clear if the concentration is below the solubility limit at the storage temperature. |
| Change in pH | Re-measure the pH of the solution to ensure it has not changed due to interactions with other components or atmospheric CO2. | If the pH has decreased, readjust it to the desired level. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [5][6][7][8] |
| Molecular Weight | 208.26 g/mol | [2][5] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | 8.22 ± 0.15 | [1] |
| Predicted XlogP | 3.8 | [6] |
| Water Solubility | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol provides a general procedure to estimate the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound
-
Aqueous medium of interest (e.g., purified water, buffer)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure excess solid is still present.
-
After equilibration, allow the suspension to settle for a few hours.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 2).
-
Calculate the solubility by correcting for the dilution factor.
Protocol 2: Quantification of this compound using HPLC
This is a general HPLC method that can be adapted for the quantification of pentylparaben.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the filtered samples from Protocol 1 with the mobile phase or a compatible solvent.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubility enhancement techniques.
References
- 1. Pentyl-4-hydroxybenzoat | 6521-29-5 [m.chemicalbook.com]
- 2. n-Pentyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzoic acid, 4-hydroxy-, pentyl ester [webbook.nist.gov]
- 6. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C12H16O3 | CID 23019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [stenutz.eu]
"Strategies to minimize matrix effects in the analysis of Pentyl 4-hydroxybenzoate"
Welcome to the technical support center for the analysis of Pentyl 4-hydroxybenzoate (Amylparaben). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2] Essentially, other components in your sample can either hide the analyte's signal or artificially boost it.[3] This is a significant concern in complex matrices such as cosmetics, pharmaceuticals, food, and biological samples where this compound is often found.[4]
Q2: What are the most common strategies to minimize matrix effects?
A: There are several strategies that can be employed, often in combination, to reduce or compensate for matrix effects. These can be broadly categorized as:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3][5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from matrix components is a crucial step. This can involve adjusting the mobile phase, gradient, or selecting a different column.[1]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering compounds. However, this is only feasible if the analyte concentration is high enough to remain above the limit of detection.[1]
-
Use of Internal Standards: This is a powerful method to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₆-labeled this compound.[6] This is because it will be affected by the matrix in the same way as the target analyte, allowing for accurate correction.[6]
Q3: When should I use Solid-Phase Extraction (SPE) versus the QuEChERS method?
A: The choice between SPE and QuEChERS depends on the sample matrix and the desired outcome.
-
Solid-Phase Extraction (SPE) is a highly selective method that can provide very clean extracts.[7] It is particularly useful for complex matrices like cosmetics and pharmaceutical formulations.[7][8] There are various SPE sorbents available, allowing for targeted cleanup.[9]
-
QuEChERS is a simpler and faster technique that is widely used for multi-residue analysis in food and agricultural samples.[10] It involves a simple extraction with a solvent followed by a cleanup step using dispersive SPE.[10] While it may not provide as clean an extract as traditional SPE for some complex matrices, its speed and ease of use are significant advantages.[11]
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A: Yes, n-Pentyl paraben (n-pentyl 4-hydroxybenzoate) (ring-¹³C₆, 99%) 1 mg/mL in methanol is commercially available and can be used as an internal standard to effectively compensate for matrix effects in LC-MS/MS analysis.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound due to matrix effects.
Issue 1: Poor reproducibility of results and inconsistent analyte response.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Evaluate the extent of matrix effects by comparing the analyte response in a post-extraction spiked sample to a standard in a neat solvent. A significant difference indicates the presence of matrix effects.[1] |
| Inadequate Sample Cleanup | Improve the sample preparation method. If using protein precipitation, consider switching to a more rigorous technique like SPE or QuEChERS.[13] |
| Co-elution of Interfering Compounds | Optimize the chromatographic method to better separate the analyte from matrix components. Try adjusting the gradient, mobile phase composition, or using a different analytical column.[1] |
| No Internal Standard Used | Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₆-Pentyl 4-hydroxybenzoate) to compensate for variations in matrix effects between samples.[6] |
Issue 2: Low analyte recovery.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). For complex matrices like creams or lotions, ensure complete dissolution and extraction.[7] |
| Analyte Loss During Sample Cleanup | For SPE, ensure the correct sorbent, conditioning, washing, and elution steps are used. The wash step should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte.[7] |
| Analyte Degradation | Investigate the stability of this compound in your sample matrix and during the analytical process. Adjust pH or add stabilizers if necessary.[13] |
Issue 3: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Employ a more effective cleanup technique. For example, in QuEChERS, different sorbents like C18 or PSA can be used to target specific interferences.[10] For cosmetic samples, specialized SPE cartridges can be very effective.[8] |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run blank samples to identify sources of contamination.[14] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler and inject blank samples between high-concentration samples to check for carryover.[14] |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Parabens in Cosmetic Creams
This protocol is adapted from methodologies designed for the cleanup of parabens in complex cosmetic matrices.[7][8]
-
Sample Preparation: Weigh 1.0 g of the cosmetic cream into a centrifuge tube. Add 9.0 mL of methanol and vortex vigorously to dissolve the cream and form an emulsion. Adjust the pH to 7 with 0.1M NH₄OH.[7]
-
Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm to separate insoluble excipients.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load 1.0 mL of the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the this compound and other parabens from the cartridge with 2 x 2 mL of methanol.
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS for Parabens in Food Samples
This protocol is a general representation of the QuEChERS method adapted for paraben analysis in food matrices.[10]
-
Sample Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE tube containing a sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Analysis: The supernatant is ready for direct injection or can be further diluted before LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies on paraben analysis.
Table 1: Recovery of Parabens using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Methylparaben | Infant Formulae | LLE with Methanol/TCA | 88-108 | [15] |
| Various Parabens | Human Milk | QuEChERS | 87-112 | [11] |
| Various Parabens | Fresh-cut Vegetables | QuEChERS with MWCNTs | 70-120 | [10] |
| Methylparaben | Soy Sauce | HPLC Method | >87 | [16] |
Table 2: Matrix Effect in the Analysis of Parabens
| Analyte | Matrix | Cleanup Method | Matrix Effect (%) | Reference |
| Various Parabens | Dairy Products | SPE with EMR-lipid sorbent | 0-10 | [17] |
| Various Parabens | Fresh-cut Vegetables | QuEChERS with MWCNTs | Lower than with PSA | [10] |
| THC and metabolites | Oral Fluid | SPE | <10 | [18] |
Matrix Effect (%) is often calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.
Visualizations
Experimental and Logical Workflows
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. affinisep.com [affinisep.com]
- 9. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ð-Pentyl paraben (ð-pentyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-10450-1.2 [isotope.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. zefsci.com [zefsci.com]
- 15. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ipb.ac.id [repository.ipb.ac.id]
- 17. mdpi.com [mdpi.com]
- 18. chromatographytoday.com [chromatographytoday.com]
"Addressing peak tailing and asymmetry for Pentyl 4-hydroxybenzoate in liquid chromatography"
Welcome to the technical support center for the analysis of Pentyl 4-hydroxybenzoate (also known as Pentylparaben) using liquid chromatography (LC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly peak tailing and asymmetry, encountered during your experiments.
Troubleshooting Guide: Peak Tailing and Asymmetry
Peak tailing is a common issue in liquid chromatography that can compromise the accuracy and resolution of your analysis.[1][2][3] It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[2] This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Is your this compound peak exhibiting tailing?
Follow this troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
A1: Peak tailing for this compound in reversed-phase liquid chromatography is primarily caused by:
-
Secondary Interactions with Silanol Groups: The most common cause is the interaction of the analyte with acidic silanol groups (-Si-OH) on the surface of silica-based column packing materials.[1][4] These interactions introduce a secondary, undesirable retention mechanism, leading to peak tailing.[2][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or the silanol groups, it can lead to inconsistent ionization and peak shape issues.[1][6][7]
-
Column Contamination and Degradation: Accumulation of sample matrix components on the column inlet frit or at the head of the column can distort the peak shape.[3][8] A void in the column packing material can also lead to peak tailing.
-
Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early eluting peaks.[1][9]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound. The hydroxyl group on the benzene ring is weakly acidic.
-
Suppressing Silanol Ionization: At a lower mobile phase pH (e.g., below 4), the acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[10]
-
Analyte Ionization: It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state. If the pH is close to the pKa, a mixture of ionized and unionized forms will be present, leading to peak distortion or splitting.[7]
The following diagram illustrates the interaction between this compound and the stationary phase:
Caption: Analyte-stationary phase interactions.
Q3: What are some recommended starting conditions for analyzing this compound to achieve good peak shape?
A3: While method development and optimization are crucial, here are some recommended starting parameters based on the analysis of similar parabens:
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 column (e.g., 2.1-4.6 mm ID, 150 mm length, <5 µm particle size) | Minimizes residual silanol interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Phosphoric Acid in Water | Maintains a low pH to suppress silanol activity.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase LC. |
| Gradient/Isocratic | Gradient elution is often preferred for mixtures of parabens. For a single analyte, isocratic may be sufficient. | Provides good separation and peak shape. |
| Column Temperature | 30-40 °C | Improves peak efficiency and can reduce viscosity.[12] |
| Flow Rate | 0.8-1.0 mL/min for a 4.6 mm ID column | Typical flow rate for standard bore columns. |
| Detection | UV at 254 nm | Parabens have strong absorbance at this wavelength.[11][13] |
Q4: Can column contamination from my sample cause peak tailing for this compound?
A4: Yes, sample matrix components can accumulate on the column, leading to peak shape distortion.[3][8] It is highly recommended to use a guard column to protect the analytical column.[9] If you suspect contamination, you can try flushing the column with a strong solvent or, if the column allows, back-flushing.[8]
Experimental Protocols
Example Protocol for this compound Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water[14]
-
Formic acid or phosphoric acid
-
0.45 µm membrane filters for mobile phase and sample filtration[14]
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
3. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[11] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[11] |
4. Sample Preparation
-
Dissolve or dilute the sample in a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and producing consistent results.
-
The USP tailing factor should ideally be ≤ 1.5. A value of 1 indicates a perfectly symmetrical peak.
By following these guidelines and systematically troubleshooting any issues, you can achieve symmetrical, reproducible peaks for the analysis of this compound in your liquid chromatography experiments.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moca.net.ua [moca.net.ua]
- 13. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. jbiochemtech.com [jbiochemtech.com]
Technical Support Center: Optimizing Pentyl 4-hydroxybenzoate for Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentyl 4-hydroxybenzoate (also known as pentylparaben or amylparaben) in antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: The primary antimicrobial mechanism of this compound and other parabens is the disruption of microbial cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and interference with critical enzymatic processes essential for microbial survival and reproduction.[1][2][3] The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making pentylparaben a potent antimicrobial agent.
Q2: Against which types of microorganisms is this compound most effective?
A2: this compound, like other parabens, is generally more effective against fungi (yeasts and molds) and Gram-positive bacteria compared to Gram-negative bacteria.[1] Gram-negative bacteria possess an outer membrane that can act as a barrier, reducing the uptake of the paraben.
Q3: What is a typical starting concentration range for this compound in an antimicrobial assay?
A3: Due to its poor water solubility, determining a precise starting concentration can be challenging and is highly dependent on the solvent system and the specific assay. Based on data for other long-chain parabens, a starting concentration range of 100 to 1000 µg/mL in a suitable organic solvent (like DMSO or ethanol) before further dilution in the assay medium is a reasonable starting point for determining the Minimum Inhibitory Concentration (MIC).
Q4: Can this compound be used in combination with other antimicrobial agents?
A4: Yes, parabens can exhibit synergistic effects when used in combination with other antimicrobial agents. This can potentially broaden the spectrum of activity and may help to reduce the required concentration of each agent, which is particularly beneficial for poorly soluble compounds like pentylparaben.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the assay medium. | This compound has low aqueous solubility. The concentration in the final assay medium may be exceeding its solubility limit. | 1. Use a co-solvent: Prepare a high-concentration stock solution of pentylparaben in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v for DMSO). 2. Optimize the solvent system: Experiment with different co-solvents or a mixture of co-solvents to improve solubility. 3. Incorporate a surfactant: Low concentrations of non-ionic surfactants (e.g., Tween 80) can help to maintain the solubility of hydrophobic compounds in aqueous media. Perform a control to ensure the surfactant itself does not have antimicrobial activity at the concentration used. |
| Inconsistent or non-reproducible MIC results. | 1. Incomplete solubilization of the compound. 2. Adsorption of the compound to plasticware. 3. Variability in inoculum preparation. | 1. Ensure complete dissolution: Vortex the stock solution thoroughly before preparing dilutions. Visually inspect for any undissolved particles. 2. Use low-binding labware: Consider using polypropylene or other low-protein-binding plates and tubes to minimize adsorption. 3. Standardize inoculum: Strictly adhere to standardized protocols for preparing the microbial inoculum to the correct cell density (e.g., 0.5 McFarland standard). |
| No antimicrobial activity observed, even at high concentrations. | 1. The test organism may be inherently resistant to parabens. 2. The compound may not be sufficiently bioavailable in the assay system. 3. Degradation of the compound. | 1. Test against a known sensitive control strain: Include a quality control strain known to be susceptible to parabens to validate the assay. 2. Consider alternative assay methods: If using a broth-based assay, consider an agar-based method (or vice-versa) to see if the physical properties of the medium are affecting the results. 3. Check stability: While parabens are generally stable, ensure the stock solution is stored correctly (protected from light and at the recommended temperature) and is not expired. |
| Zone of inhibition is observed for the solvent control in an agar diffusion assay. | The solvent used to dissolve the pentylparaben (e.g., DMSO, ethanol) has its own antimicrobial activity at the concentration used. | 1. Reduce solvent concentration: Ensure the final concentration of the solvent in the test is below its own MIC. 2. Allow for solvent evaporation: In disk diffusion assays, after applying the compound solution to the disk, allow the solvent to evaporate completely in a sterile environment before placing the disk on the agar. |
Data Presentation
Minimum Inhibitory Concentration (MIC) of Long-Chain Parabens against Common Microorganisms
Note: Specific MIC data for this compound is limited in publicly available literature. The following table provides representative MIC values for Butylparaben, a structurally similar long-chain paraben, to offer an estimated range for experimental design.
| Microorganism | Gram Stain/Type | Butylparaben MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 12.5 - 100 |
| Escherichia coli | Gram-negative | 100 - 800 |
| Candida albicans | Yeast | 12.5 - 100 |
| Aspergillus niger | Mold | 50 - 400 |
Experimental Protocols
Broth Microdilution Assay for a Poorly Soluble Compound (e.g., this compound)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well sterile microtiter plates (round-bottom recommended)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Microbial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 10 mg/mL (10,000 µg/mL) in 100% DMSO. Ensure it is fully dissolved.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL this compound stock solution to the first well of each row to be tested. This will result in a starting concentration of 200 µg/mL and a DMSO concentration of 2%.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a growth control (no compound), and the 12th well as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline or PBS.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and will halve the concentration of the compound and DMSO. The final concentration range of this compound will be 100 µg/mL down to 0.195 µg/mL, and the final DMSO concentration will be 1% or less in all wells.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 24-48 hours for yeasts, longer for molds).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure optical density (OD).
-
Agar Dilution Assay for a Poorly Soluble Compound
Materials:
-
This compound
-
Ethanol or DMSO
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Microbial cultures
-
Inoculum replicator (e.g., Steers replicator)
Procedure:
-
Preparation of Drug-Containing Agar Plates:
-
Prepare a stock solution of this compound in ethanol or DMSO at a concentration 10 times the highest desired final concentration in the agar.
-
Prepare a series of 2-fold dilutions of the stock solution.
-
For each concentration, add 2 mL of the drug solution to 18 mL of molten agar (held at 45-50°C) and mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with agar and the solvent only.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10^7 CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicator, spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized inoculum (delivering about 10^4 CFU per spot).
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate under appropriate conditions.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the microorganism on the agar.
-
Mandatory Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Logical Relationship of Paraben Antimicrobial Action.
References
- 1. researchgate.net [researchgate.net]
- 2. n-Pentyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 3. [PDF] ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONMENTAL ISOLATES IN VITRO | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Pentyl 4-hydroxybenzoate in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Pentyl 4-hydroxybenzoate (Pentylparaben), a widely used preservative, in complex sample matrices such as cosmetics and environmental waters. The following sections detail the performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and limitations. Detailed experimental protocols and visual workflows are provided to aid in the selection and implementation of the most suitable method for your research and quality control needs.
Method Performance Comparison
The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for HPLC-DAD and GC-MS methods for the analysis of this compound.
Table 1: HPLC-DAD Method Validation Data for this compound
| Validation Parameter | Performance Metric | Source |
| Linearity Range | 5 - 1000 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.997 | [1] |
| Limit of Detection (LOD) | 0.001% | [2] |
| Limit of Quantification (LOQ) | 5 µg/mL | [1] |
| Accuracy (Recovery %) | 98.62 ± 3.76% (for methyl & propylparaben) | |
| Precision (RSD %) | < 3.5% (for four parabens) | [1] |
Note: Data may be for a mixture of parabens as specific data for this compound was not always available.
Table 2: GC-MS Method Validation Data for this compound
| Validation Parameter | Performance Metric | Source |
| Linearity Range | 10 - 20,000 ng/g | [3] |
| Correlation Coefficient (r²) | > 0.990 | [4] |
| Limit of Detection (LOD) | 0.64 - 4.12 ng/L (for a range of parabens) | |
| Limit of Quantification (LOQ) | 0.014 - 1.0 ng/g (for a range of pollutants) | [4] |
| Accuracy (Recovery %) | 63 - 119% (for a range of pollutants) | [4] |
| Precision (RSD %) | < 35% (for a range of pollutants) | [4] |
Note: Data may be for a mixture of parabens or other pollutants as specific data for this compound was not always available.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
HPLC-DAD Method for Cosmetic Creams
This protocol is adapted for the analysis of this compound in a complex cosmetic cream matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE) [2]
-
Sample Pre-treatment: [5]
-
Weigh 1.0 g of the cosmetic cream into a beaker.
-
Add 9.0 mL of methanol and mix vigorously to dissolve the cream and form an emulsion.[2]
-
Adjust the pH to 7 with 0.1M ammonium hydroxide to precipitate carbomer excipients.[2]
-
Centrifuge the mixture for 5 minutes at 4000 rpm to separate the precipitate.[2]
-
Collect the supernatant for SPE.[2]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load 1 mL of the supernatant onto the conditioned SPE cartridge.[2]
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
2. HPLC-DAD Analysis [1]
-
Chromatographic Conditions:
GC-MS Method for Wastewater Samples
This protocol is designed for the determination of this compound in environmental water samples.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7][8]
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
Preserve samples by adding sodium chloride (60 g/L) and store at 4°C.[8]
-
-
Extraction:
-
Take a 500 mL aliquot of the water sample in a separatory funnel.
-
Add a suitable internal standard.
-
Extract the sample three times with 50 mL portions of dichloromethane by shaking vigorously for 2 minutes.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to the final volume (e.g., 0.5 mL) under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve volatility and chromatographic peak shape, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be performed.
-
2. GC-MS Analysis
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent) capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures described above.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a GC-MS/MS method for simultaneous determination of 86 persistent organic pollutants in marine sediments by pressurized liquid extraction followed by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. affinisep.com [affinisep.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.usgs.gov [pubs.usgs.gov]
A Comparative Guide to the Quantification of Pentyl 4-hydroxybenzoate: Cross-Validation of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pentyl 4-hydroxybenzoate (Pentylparaben), a widely used preservative in pharmaceuticals and cosmetics, is crucial for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is a synthesis of published experimental data to aid researchers in selecting the most appropriate method for their specific application.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of parabens using HPLC, GC-MS, and UV-Vis Spectrophotometry. While data specific to this compound is prioritized, values for other common parabens are included to provide a broader context of each technique's capabilities.
| Analytical Technique | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV/DAD | Methyl, Ethyl, Propyl, Butylparaben | >0.9999 | - | - | - | [1] |
| Methyl, Ethyl, Propyl, Butylparaben | >0.997 | - | - | - | [2] | |
| Methyl, Propylparaben | >0.9995 | - | - | ~100 | [3] | |
| Methyl, Ethyl, Propyl, Butylparaben | - | 0.15, 0.13, 0.12, 0.12 µg/mL | 5.00, 7.95, 8.17, 8.30 ppm | >87 | [4] | |
| GC-MS | Methyl, Isopropyl, n-Propyl, Butyl, Benzylparaben | - | 0.64 - 4.12 ng/L | - | >79 (except Methylparaben) | [5] |
| Methyl, Ethyl, Propyl, Butylparaben | >0.993 | - | - | - | [6] | |
| UV-Vis Spectrophotometry | Methylparaben | 0.9940 | 0.3095 µg/mL | 0.9378 µg/mL | - | [7] |
| Methylparaben | - | 0.0065 µg/mL | 0.02 µg/mL | - | [8] |
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound quantification.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a composite based on methodologies for paraben analysis.[1][2][3][9]
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, Waters Cortecs C18).[1][2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound standard.
-
Methanol (for sample extraction).
-
0.45 µm nylon membrane filters.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[3] Some methods may use additives like 0.1% orthophosphoric acid.[1]
-
Column Temperature: Maintained at approximately 35°C.[1]
-
Injection Volume: 10 µL.[1]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent like acetonitrile or methanol to a known concentration (e.g., 0.25 mg/mL).[9]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The extraction procedure will vary based on the sample matrix (e.g., cream, solution). A common approach involves extraction with methanol or another suitable organic solvent, followed by sonication and filtration through a 0.45 µm filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of parabens.[5][6]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole MS).[6]
-
Capillary column suitable for semi-volatile compounds (e.g., BP-5).[6]
2. Reagents and Materials:
-
This compound standard.
-
Solvents for extraction (e.g., diethyl ether).
-
Anhydrous sodium sulfate.
-
Derivatizing agent (optional, e.g., acetic anhydride), though some methods are direct.[5][6]
3. GC-MS Conditions:
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 25°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Ionization Mode: Electron Impact (EI).[6]
-
Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions for the calibration curve.
-
Sample Preparation: Liquid-liquid extraction is a common technique. For instance, an aqueous sample can be extracted multiple times with diethyl ether. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated before injection.[6] Derivatization may be performed to improve volatility and chromatographic performance.[5]
UV-Vis Spectrophotometry
This is a generalized protocol for the quantification of a substance with a chromophore, such as this compound.[7][8][10]
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam is recommended).[7]
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound standard.
-
Solvent (e.g., methanol, ethanol) that does not absorb in the analytical wavelength range.[7]
3. Measurement Procedure:
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For many parabens, this is around 254 nm.[7]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.[10]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh the this compound standard and dissolve it in the chosen solvent to a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution.
-
Sample Preparation: The sample containing this compound needs to be dissolved in the same solvent used for the standards. The sample may require extraction and filtration to remove any interfering substances that may absorb at the analytical wavelength.
Logical Relationship of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.
Caption: Factors influencing the selection of an analytical technique.
References
- 1. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. gerpac.eu [gerpac.eu]
- 4. repository.ipb.ac.id [repository.ipb.ac.id]
- 5. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjstonline.com [rjstonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mt.com [mt.com]
A Comparative Guide to the Inter-Laboratory Analysis of Pentyl 4-hydroxybenzoate and Other Parabens
Data Presentation: Performance of Analytical Methods for Paraben Analysis
The following tables summarize the performance characteristics of the most common analytical techniques for the determination of various parabens. This data, gathered from multiple studies, provides a benchmark for what can be expected in terms of sensitivity and precision.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Relative Standard Deviation (RSD) | Reference |
| Methyl, Ethyl, Propyl, Butyl Paraben | RP-capillary HPLC-DAD | 0.009 - 0.061 µg/mL | 0.031 - 0.203 µg/mL | 10 - 200 µg/mL | < 3.5% | [1][2] |
| Methyl, Ethyl, Propyl, Butyl Paraben | HPLC-UV | 2 - 5 µg/L | - | >0.989 (r²) | 4.1 - 6.3% | [3] |
| Methyl, Ethyl, Propyl, Butyl, Isopropyl, Benzyl Paraben | HPLC-FD | 0.29 - 0.32 µg/mL | 0.88 - 0.97 µg/mL | 0.50 - 10.00 µg/mL | - | [4] |
| Methyl, Propyl Paraben | HPLC-UV | 0.001% | - | - | - | [5] |
| Methyl, Ethyl, Propyl Paraben | RP-HPLC | - | - | R² > 0.9995 | < 0.21% | [6] |
Table 2: Gas Chromatography (GC) and Other Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Relative Standard Deviation (RSD) | Reference |
| Methyl, Ethyl, Propyl, Butyl Paraben | GC-MS/MS | - | - | >0.995 (r²) | - | [7] |
| Parabens | GC-MS | 0.01 - 0.2 µg/L | - | >0.995 (r²) | 3.9 - 6.0% | [3] |
| Methyl, Ethyl, Propyl, Butyl Paraben | MEC | 0.07 - 0.1 µg/mL | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical protocols for the analysis of parabens using HPLC-UV and GC-MS.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is widely used for the analysis of parabens in various matrices, including pharmaceuticals and cosmetics.[5][8]
1. Sample Preparation (for a cream or gel matrix):
-
Weigh accurately about 1 gram of the sample into a 50 mL volumetric flask.
-
Add 25 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Sonicate for 15-20 minutes to ensure complete extraction of the parabens.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or a gradient elution with acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detector set at a wavelength of 254 nm or 280 nm.[2][9]
3. Quantification:
-
Prepare a series of standard solutions of the target parabens in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of the parabens from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially for complex matrices.[3][9]
1. Sample Preparation and Derivatization:
-
Follow a similar extraction procedure as for HPLC.
-
Derivatization (if necessary): Although some methods allow for direct analysis, derivatization can improve the volatility and chromatographic behavior of parabens. A common derivatizing agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Evaporate a portion of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500 or selected ion monitoring (SIM) for higher sensitivity.
-
3. Quantification:
-
Use an internal standard (e.g., a deuterated analog of the target paraben) added at the beginning of the sample preparation.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Mandatory Visualization
The following diagrams illustrate the general workflow of an inter-laboratory comparison study, a critical process for ensuring the quality and comparability of analytical data across different laboratories.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Logical relationships in the analysis of parabens.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. iomcworld.org [iomcworld.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. moca.net.ua [moca.net.ua]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
"In vivo versus in vitro correlation of Pentyl 4-hydroxybenzoate's biological effects"
An Objective Comparison of the Biological Effects of Pentyl 4-hydroxybenzoate: In Vivo vs. In Vitro Correlation
This compound, also known as pentylparaben, is an alkyl ester of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. However, concerns have been raised regarding their potential endocrine-disrupting effects, particularly their estrogenic activity. This guide provides a comparative analysis of the biological effects of this compound as observed in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies.
It is important to note that while there is a body of in vitro data available for pentylparaben, specific in vivo studies on this particular compound are limited. Consequently, some of the in vivo effects are inferred from the well-established trend of increasing estrogenic activity with longer alkyl chain length observed in other parabens such as methyl-, ethyl-, propyl-, and butylparaben. The European Union has banned the use of pentylparaben in cosmetic products, and the Scientific Committee on Consumer Safety (SCCS) has stated that a human risk assessment could not be finalized due to a lack of sufficient data[1][2].
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from various studies to facilitate a comparison between the in vivo and in vitro biological effects of this compound and related parabens.
Table 1: In Vitro Estrogenic Activity of Parabens
| Compound | Assay Type | Cell Line | Endpoint | Result |
| Pentylparaben | Estrogen Receptor (ER) Binding | - | Binding Affinity | Binds to the estrogen receptor[3] |
| Methylparaben | Cell Proliferation | MCF-7 | EC₅₀ | ~10⁻⁵ M[4] |
| Ethylparaben | Cell Proliferation | MCF-7 | EC₅₀ | ~5 x 10⁻⁶ M[4] |
| Propylparaben | Cell Proliferation | MCF-7 | EC₅₀ | ~2 x 10⁻⁶ M[4] |
| Butylparaben | Cell Proliferation | MCF-7 | EC₅₀ | ~10⁻⁶ M[4] |
| Isobutylparaben | ERα Competitive Binding | MCF-7 | IC₅₀ | 6.0 x 10⁻⁶ M[5] |
| Isobutylparaben | ERβ Competitive Binding | - | IC₅₀ | 5.0 x 10⁻⁶ M[5] |
Table 2: In Vivo Estrogenic Activity of Parabens (Uterotrophic Assay)
| Compound | Species | Route of Administration | Lowest Observed Effect Dose (LOED) | Reference |
| Methylparaben | Rat | Oral | Inactive up to 100 mg/kg | [6][7] |
| Ethylparaben | Rat | Oral | Inactive up to 1000 mg/kg | [6] |
| Propylparaben | Mouse (Ovariectomized) | Subcutaneous | 65 mg/kg | [6] |
| Butylparaben | Rat (Immature) | Subcutaneous | Weak positive response | [7] |
| Benzylparaben | Rat (Immature) | Intragastric | 0.16 mg/kg | [8] |
| Pentylparaben | - | - | Data not available | - |
Table 3: In Vitro Antimicrobial Activity of Parabens
| Compound | Microorganism | Endpoint | Concentration |
| Methylparaben | Staphylococcus aureus | MIC | 4 mg/ml |
| Methylparaben | Escherichia coli | MIC | 2 mg/ml |
| Methylparaben | Aspergillus niger | MIC | 1 mg/ml |
| Methylparaben | Candida albicans | MIC | 1 mg/ml |
| Propylparaben | General Bacteria | - | More active than methylparaben |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Uterotrophic Assay
The uterotrophic assay is a standardized in vivo method to assess the estrogenic activity of a chemical.
-
Animal Model: Immature or ovariectomized adult female rodents (rats or mice) are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: The test substance (e.g., a paraben) is administered to the animals, typically for three consecutive days, via oral gavage or subcutaneous injection. A positive control group receiving a known estrogen (e.g., 17β-estradiol) and a vehicle control group are included.
-
Endpoint: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed. An increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.
-
Histology: The uterine tissue may also be processed for histological examination to observe changes in the luminal and glandular epithelium and the myometrium[6].
Estrogen Receptor (ER) Binding Assay
This in vitro assay measures the ability of a test compound to bind to the estrogen receptor.
-
Receptor Source: Estrogen receptors (ERα and ERβ) can be obtained from various sources, including cytosolic extracts of estrogen-sensitive cells (e.g., MCF-7) or recombinant human ER proteins.
-
Competitive Binding: A fixed concentration of a radiolabeled estrogen (e.g., [³H]estradiol) is incubated with the receptor source in the presence of varying concentrations of the test compound.
-
Separation and Detection: After incubation, the receptor-bound and unbound radiolabeled estrogen are separated (e.g., by filtration or dextran-coated charcoal). The amount of radioactivity in the receptor-bound fraction is measured.
-
Data Analysis: A decrease in the binding of the radiolabeled estrogen in the presence of the test compound indicates competitive binding. The concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding (IC₅₀) is determined. The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of the test compound to that of a reference estrogen[5].
Cell Proliferation Assay
This in vitro assay assesses the ability of a compound to stimulate the growth of estrogen-dependent cells.
-
Cell Line: Human breast cancer cell lines that express the estrogen receptor, such as MCF-7, are commonly used[4].
-
Cell Culture: The cells are maintained in a culture medium depleted of estrogens.
-
Treatment: The cells are then treated with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Endpoint Measurement: After a defined incubation period (e.g., 6 days), cell proliferation is measured using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC₅₀) is calculated to determine its potency. To confirm the ER-mediated pathway, the assay can be repeated in the presence of an estrogen receptor antagonist (e.g., ICI 182,780), which should block the proliferative effect[4].
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The diagram below illustrates the general mechanism of action for estrogenic compounds, including parabens.
References
- 1. cir-safety.org [cir-safety.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 4. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mixture effect of propyl paraben and bisphenol A on the uterotrophic response in the ovariectomized rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The estrogenic effects of benzylparaben at low doses based on uterotrophic assay in immature SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for Pentyl 4-hydroxybenzoate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Pentyl 4-hydroxybenzoate is paramount. This paraben is utilized as a preservative in a variety of products, including cosmetics, pharmaceuticals, and food.[1] The reliability of analytical data heavily depends on the quality of the reference materials used for instrument calibration and method validation. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for this compound and details the experimental protocols for its analysis.
Comparison of Certified Reference Materials
Choosing an appropriate CRM is a critical first step in any quantitative analysis. Key factors to consider include the provider's accreditations (such as ISO 17034 and ISO/IEC 17025), the certified purity of the material, and the format in which it is supplied. A comprehensive Certificate of Analysis (CoA) should accompany any CRM, providing detailed information on its characterization and traceability.[2]
| Supplier | Product Name | CAS Number | Purity/Concentration | Format | Storage | Key Applications |
| Sigma-Aldrich | This compound, analytical standard | 6521-29-5 | ≥98.0% (GC) | Neat | 2-8°C | Quantification in cosmetics, water, and urine samples.[1] |
| Cambridge Isotope Laboratories, Inc. | n-Pentyl paraben (n-pentyl 4-hydroxybenzoate) (¹³C₆, 99%) | 2483734-97-8 (Labeled) | 1 mg/mL in Methanol, 98% Chemical Purity[3] | Solution | Room Temperature[3] | Isotope dilution mass spectrometry, environmental and PPCP analysis.[3] |
| Thermo Scientific Chemicals | n-Pentyl 4-hydroxybenzoate, 98% | 6521-29-5 | ≥97.5% (Silylated GC)[4] | Crystals or Powder[4] | Not specified | General laboratory use. |
Experimental Protocols for Analysis
The analysis of this compound is predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix using a certified reference material.
Comparison of Analytical Methods
Below is a summary of typical experimental conditions for HPLC and GC-MS methods that can be adapted for this compound analysis. While specific methods for this compound are not abundant in the provided results, protocols for other parabens can be readily modified.
| Parameter | HPLC Method 1 (General Parabens)[5] | HPLC Method 2 (Multiple Preservatives)[6] | GC-MS Method (General Analytes)[7] |
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) | Lichrospher 100 RP-18 (4.0 x 250 mm, 5 µm) | HP-1MS or DB-35ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase / Carrier Gas | Gradient of Water and Methanol | Gradient of Acetonitrile and Buffer | Helium (e.g., 1.2 mL/min) |
| Flow Rate | 0.8 mL/min | Not specified | ~1-2 mL/min |
| Temperature | 40°C | 30°C | Temperature program (e.g., 170°C initial, ramped to 325°C) |
| Detector | UV at 254 nm | UV at 258 nm | Mass Spectrometer (MS) |
| Injection Volume | 5 µL | 10 µL | 1 µL (Split or Splitless) |
| Internal Standard (Optional) | Not specified | Benzophenone or Isopropyl 4-hydroxybenzoate[8] | Not specified |
| Key Advantage | Good separation of multiple parabens in a short time.[5] | Simultaneous separation of six different preservatives.[6] | High specificity and sensitivity due to mass analysis. |
References
- 1. This compound analytical standard 6521-29-5 [sigmaaldrich.com]
- 2. cerilliant.com [cerilliant.com]
- 3. ð-Pentyl paraben (ð-pentyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-10450-1.2 [isotope.com]
- 4. n-Pentyl 4-hydroxybenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. fda.gov.ph [fda.gov.ph]
A Comparative Analysis of Pentylhydroxybenzoate Isomers for Researchers, Scientists, and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Biological Activities, and Toxicological Profiles of n-Pentyl, Isopentyl, Neopentyl, and sec-Pentyl p-Hydroxybenzoate
The isomers of pentyl p-hydroxybenzoate, commonly known as pentylparabens, are utilized as preservatives in a variety of pharmaceutical and cosmetic products due to their antimicrobial properties. However, concerns regarding their potential endocrine-disrupting activities necessitate a thorough comparative analysis. This guide provides a detailed examination of the available experimental data on the isomers of pentylhydroxybenzoate to assist researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties
Table 1: Comparative Physicochemical Properties of Pentylhydroxybenzoate Isomers
| Property | n-Pentyl p-Hydroxybenzoate | Isopentyl p-Hydroxybenzoate | Neopentyl p-Hydroxybenzoate | sec-Pentyl p-Hydroxybenzoate |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol [1] | 208.25 g/mol [1] | 208.25 g/mol | 208.25 g/mol |
| CAS Number | 6521-29-5[2] | 6521-30-8[1] | Data not available | Data not available |
| Appearance | White crystalline solid | Colorless to pale yellow liquid[3] | Data not available | Data not available |
| LogP (octanol/water) | ~3.8 | ~3.8[1] | Data not available | Data not available |
| Water Solubility | Slightly soluble | Slightly soluble | Data not available | Data not available |
Biological Activity
The biological activities of pentylhydroxybenzoate isomers, particularly their antimicrobial and estrogenic effects, are of significant interest. The structure of the alkyl side chain plays a crucial role in determining the potency of these effects.
Parabens, including the pentyl isomers, exhibit broad-spectrum antimicrobial activity against bacteria and fungi, which is the basis for their use as preservatives.[3] The antimicrobial efficacy is generally observed to increase with the length of the alkyl chain.
Table 2: Comparative Antimicrobial Activity of Pentylhydroxybenzoate Isomers
| Isomer | Target Organisms | Efficacy |
| n-Pentyl p-Hydroxybenzoate | Bacteria, Fungi | Effective preservative |
| Isopentyl p-Hydroxybenzoate | Bacteria, Fungi, Yeasts[3] | Exhibits antimicrobial properties, making it a candidate for use as a preservative.[3] |
| Neopentyl p-Hydroxybenzoate | Data not available | Data not available |
| sec-Pentyl p-Hydroxybenzoate | Data not available | Data not available |
Note: Specific minimum inhibitory concentration (MIC) values for a direct comparison of all pentyl isomers against a standardized panel of microorganisms are not consistently reported in the literature.
A significant concern with parabens is their potential to act as endocrine disruptors by mimicking the action of estrogen.[4] Studies have shown that the estrogenic activity of parabens is related to the structure of their alkyl side chain, with branched-chain isomers sometimes exhibiting higher potency than their linear counterparts. For instance, isobutylparaben has been shown to have a higher estrogenic activity than n-butylparaben.[5][6] While direct comparative studies on all pentyl isomers are limited, it is plausible that a similar trend could be observed.
Table 3: Comparative Estrogenic Activity of Pentylhydroxybenzoate Isomers
| Isomer | Estrogenic Activity |
| n-Pentyl p-Hydroxybenzoate | Potent estrogenic activity among linear parabens. |
| Isopentyl p-Hydroxybenzoate | Potential to mimic estrogen and disrupt hormonal balance.[3] |
| Neopentyl p-Hydroxybenzoate | Data not available |
| sec-Pentyl p-Hydroxybenzoate | Data not available |
Toxicological Profile
The toxicity of parabens is a key consideration for their use in consumer products. In vitro studies using human cell lines are often employed to assess potential toxicity.
Table 4: Comparative In Vitro Toxicity of Pentylhydroxybenzoate Isomers
| Isomer | Cell Line | Endpoint | Result |
| n-Pentyl p-Hydroxybenzoate | Data not available | Data not available | Data not available |
| Isopentyl p-Hydroxybenzoate | Data not available | Data not available | Data not available |
| Neopentyl p-Hydroxybenzoate | Data not available | Data not available | Data not available |
| sec-Pentyl p-Hydroxybenzoate | Data not available | Data not available | Data not available |
Note: While general toxicity data for parabens exists, specific comparative in vitro toxicity data for all pentyl isomers is limited. Studies on other parabens suggest that cytotoxicity can increase with the length and branching of the alkyl chain.[7]
Experimental Protocols
Estrogenic Activity Assessment: Yeast Two-Hybrid Assay
The yeast two-hybrid (Y2H) assay is a common method to screen for estrogenic activity.
-
Principle: This assay utilizes genetically engineered yeast cells that express the human estrogen receptor (ERα or ERβ). When an estrogenic compound binds to the ER, it induces a conformational change that leads to the activation of a reporter gene (e.g., lacZ, which produces β-galactosidase). The activity of the reporter enzyme is then measured, typically through a colorimetric reaction.[6]
-
Procedure:
-
Yeast cells are cultured in a suitable medium.
-
The cells are then exposed to various concentrations of the test compound (e.g., pentylhydroxybenzoate isomers). 17β-estradiol is used as a positive control.
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme is quantified.
-
The estrogenic activity of the test compound is determined by comparing its ability to induce the reporter gene with that of the positive control.[6]
-
Caption: Generalized signaling pathway for the estrogenic activity of parabens.
Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth of the microorganisms is observed after an incubation period.
-
Procedure:
-
A stock solution of the pentylhydroxybenzoate isomer is prepared and serially diluted in a multi-well plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity or growth.[9]
-
Caption: Experimental workflow for determining the antimicrobial efficacy of pentylhydroxybenzoate isomers.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
-
Procedure:
-
Human cell lines (e.g., HaCaT keratinocytes, HepG2 liver cells) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the pentylhydroxybenzoate isomers for a defined period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow formazan formation.
-
A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
Conclusion
The available data indicates that the isomeric form of pentylhydroxybenzoate influences its biological properties. While n-pentyl and isopentyl p-hydroxybenzoate are the most studied, there is a significant lack of publicly available data for neopentyl and sec-pentyl p-hydroxybenzoate. The general trend observed with other parabens suggests that branched-chain isomers may exhibit increased estrogenic activity. Further research is imperative to conduct direct comparative studies on all pentylhydroxybenzoate isomers to fully characterize their physicochemical properties, biological activities, and toxicological profiles. This will enable a more comprehensive risk assessment and inform the selection of safer alternatives in pharmaceutical and cosmetic formulations.
References
- 1. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ð-Pentyl paraben (ð-pentyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-10450-1.2 [isotope.com]
- 3. Buy Isopentyl 4-hydroxybenzoate | 6521-30-8 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qlaboratories.com [qlaboratories.com]
- 9. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
Safety Operating Guide
Personal protective equipment for handling Pentyl 4-hydroxybenzoate
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling Pentyl 4-hydroxybenzoate, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment.
This compound is classified as a skin and eye irritant.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
A comprehensive assessment of the specific laboratory operations is necessary to determine the appropriate level of PPE.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical safety goggles.[6][7] A face shield may be required for splash hazards.[8] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact, thicker, chemical-resistant gloves should be used. Always inspect gloves before use and remove them correctly to avoid skin contamination.[8][9] | Prevents skin contact and irritation. |
| Body Protection | A standard laboratory coat is required.[3][8] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[6][9] If a fume hood is not available and dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) should be used.[1][10][11][12] | Prevents inhalation of airborne particles and vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the essential steps for safe handling.
Disposal Plan: Safe Management of this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid Waste (e.g., contaminated gloves, weigh paper, paper towels) | A designated, sealed, and clearly labeled hazardous waste container.[13] | "Hazardous Waste," "this compound," and the date. | Store in a designated satellite accumulation area away from incompatible materials.[8][14] | Arrange for pickup and disposal by a licensed hazardous waste management company.[13] |
| Liquid Waste (e.g., solutions containing this compound) | A designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.[13] | "Hazardous Waste," "this compound," list all chemical constituents and approximate percentages, and the date.[14] | Store in a designated satellite accumulation area with secondary containment.[13][14] | Arrange for pickup and disposal by a licensed hazardous waste management company.[13] |
| Empty Containers | The original container. | Deface the original label. | Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container as non-hazardous waste, or follow institutional guidelines.[8] |
The following diagram outlines the logical steps for the proper disposal of waste generated from handling this compound.
References
- 1. queensu.ca [queensu.ca]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Free Of Parabens Testing: An Overview [cptclabs.com]
- 4. cir-safety.org [cir-safety.org]
- 5. agilent.com [agilent.com]
- 6. toolup.com [toolup.com]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. odu.edu [odu.edu]
- 9. biomedico.uff.br [biomedico.uff.br]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. 3m.com [3m.com]
- 12. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
